molecular formula C6H12N2O2 B14398637 1-Nitrosoazepan-2-ol CAS No. 89687-32-1

1-Nitrosoazepan-2-ol

Cat. No.: B14398637
CAS No.: 89687-32-1
M. Wt: 144.17 g/mol
InChI Key: DFVQZMGKZKJORQ-UHFFFAOYSA-N
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Description

1-Nitrosoazepan-2-ol is a nitroso compound characterized by a seven-membered azepane ring with a hydroxyl (-OH) group at the second carbon and a nitroso (-NO) group at the first carbon. The nitroso functional group is known for its electrophilic properties and ability to participate in cycloaddition reactions or act as a nitrosating agent .

Properties

CAS No.

89687-32-1

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

1-nitrosoazepan-2-ol

InChI

InChI=1S/C6H12N2O2/c9-6-4-2-1-3-5-8(6)7-10/h6,9H,1-5H2

InChI Key

DFVQZMGKZKJORQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(N(CC1)N=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrosoazepan-2-ol can be synthesized through several methods. One common approach involves the nitrosation of azepan-2-ol using nitrosyl chloride (NOCl) or sodium nitrite (NaNO2) in the presence of an acid. The reaction typically occurs under mild conditions, with the temperature maintained below 25°C to prevent decomposition of the nitroso compound.

Industrial Production Methods: Industrial production of 1-Nitrosoazepan-2-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Nitrosoazepan-2-ol undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: 1-Nitroazepan-2-ol.

    Reduction: 1-Aminoazepan-2-ol.

    Substitution: Various substituted azepan-2-ol derivatives.

Scientific Research Applications

1-Nitrosoazepan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives and as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Nitrosoazepan-2-ol involves its interaction with molecular targets through its nitroso and hydroxyl groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

However, general comparisons can be inferred based on structural features and functional groups from unrelated compounds in the sources:

Nitroso vs. Nitro Compounds

  • 1-Nitrosoazepan-2-ol contains a nitroso (-NO) group, whereas compounds like 2-Amino-5-nitrothiazole (CAS 121-66-4) and Nitrazepam (CAS 146-22-5) feature nitro (-NO₂) groups .
  • Reactivity : Nitroso groups are more electrophilic and prone to dimerization or redox reactions compared to nitro groups, which are typically electron-withdrawing and stable under ambient conditions.

Azepane vs. Benzodiazepine Rings

  • The azepane ring in 1-Nitrosoazepan-2-ol is a saturated seven-membered ring, contrasting with the fused benzene-diazepine structure of Nitrazepam (CAS 146-22-5), a benzodiazepine drug .

Molecular Weight and Functional Group Impact

  • 1-((2-Methoxyphenyl)diazenyl)naphthalen-2-ol (CAS 1229-55-6) has a molecular weight of 278.31 g/mol and a diazenyl (-N=N-) group . In contrast, 1-Nitrosoazepan-2-ol’s theoretical molecular weight (unreported in evidence) would depend on its azepane backbone and nitroso substitution.

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